3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced into the oxadiazole ring.
Attachment of the morpholinylpropyl group: This is usually done through a nucleophilic substitution reaction where the morpholinylpropyl group is attached to the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and potassium carbonate are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Biological Studies: The compound has been used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound shares the morpholine and fluorophenyl groups but lacks the oxadiazole ring.
1-(4-Fluorophenyl)-3-(4-morpholin-4-yl-phenylamino)-pyrrolidine-2,5-dione: This compound has a similar fluorophenyl and morpholine structure but differs in the core ring system.
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide lies in its oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is crucial for its activity as an enzyme inhibitor and receptor modulator, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c17-13-4-2-12(3-5-13)14-19-16(24-20-14)15(22)18-6-1-7-21-8-10-23-11-9-21/h2-5H,1,6-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQGMJMJMCXNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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